molecular formula C5H12O2S B14650322 Propan-2-yl ethanesulfinate CAS No. 52693-41-1

Propan-2-yl ethanesulfinate

Cat. No.: B14650322
CAS No.: 52693-41-1
M. Wt: 136.21 g/mol
InChI Key: OKUUXCNTLALSOW-UHFFFAOYSA-N
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Description

Propan-2-yl ethanesulfinate is a chemical compound with the molecular formula C5H12O2S. It is an organosulfur compound that features a sulfinyl group attached to an isopropyl group and an ethyl group. This compound is of interest in various chemical and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl ethanesulfinate can be synthesized through several methods. One common approach involves the reaction of isopropyl alcohol with ethanesulfinyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl ethanesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl ethanesulfinate has several applications in scientific research:

Mechanism of Action

The mechanism by which propan-2-yl ethanesulfinate exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfinyl group is highly reactive, allowing it to participate in various chemical transformations. In biological systems, it may interact with enzymes and proteins, potentially affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl ethanesulfonate
  • Propan-2-yl methanesulfinate
  • Propan-2-yl butanesulfinate

Uniqueness

Propan-2-yl ethanesulfinate is unique due to its specific reactivity profile and the presence of both an isopropyl and an ethyl group. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in both research and industrial applications .

Properties

CAS No.

52693-41-1

Molecular Formula

C5H12O2S

Molecular Weight

136.21 g/mol

IUPAC Name

propan-2-yl ethanesulfinate

InChI

InChI=1S/C5H12O2S/c1-4-8(6)7-5(2)3/h5H,4H2,1-3H3

InChI Key

OKUUXCNTLALSOW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)OC(C)C

Origin of Product

United States

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